molecular formula C14H19NO3 B12936950 3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid

3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid

Cat. No.: B12936950
M. Wt: 249.30 g/mol
InChI Key: JXNKFVLDEIFWJY-UHFFFAOYSA-N
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Description

3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azetidine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring or phenyl group.

Scientific Research Applications

3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethoxyazetidin-1-yl)-2-phenylpropanoic acid is unique due to the presence of both the azetidine ring and the phenylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-(3-ethoxyazetidin-1-yl)-2-phenylpropanoic acid

InChI

InChI=1S/C14H19NO3/c1-2-18-12-8-15(9-12)10-13(14(16)17)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)

InChI Key

JXNKFVLDEIFWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(C1)CC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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